molecular formula C9H10Cl2N2 B11887147 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B11887147
M. Wt: 217.09 g/mol
InChI Key: PNZUXFUVOWYISB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chloromethyl group at position 3 and a methyl group at position 1. This compound is typically synthesized as a hydrochloride salt to enhance its stability and solubility for pharmaceutical or research applications. The compound is commercially available through global suppliers such as Chungking Joyinchem Co., Ltd. and AddexBio .

The pyrrolo[2,3-b]pyridine scaffold is structurally analogous to indole but replaces one benzene ring with a pyridine moiety, conferring unique electronic and steric properties. The chloromethyl group at position 3 enhances reactivity, making the compound a versatile intermediate for further functionalization, such as alkylation or nucleophilic substitution reactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H

InChI Key

PNZUXFUVOWYISB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCl.Cl

Origin of Product

United States

Preparation Methods

Methylation at the 1-Position

The introduction of a methyl group at the 1-position of 1H-pyrrolo[2,3-b]pyridine is typically achieved via nucleophilic substitution or base-mediated alkylation. A representative procedure involves:

  • Reagents : Sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF), with methyl iodide (CH₃I) as the alkylating agent.

  • Conditions : Reaction at 0–5°C for 1 hour, followed by gradual warming to room temperature.

Mechanistic Insight : Deprotonation of the pyrrole nitrogen by NaH generates a reactive alkoxide intermediate, which undergoes SN2 attack by methyl iodide to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine. Yield optimization (75–85%) requires strict anhydrous conditions to prevent hydrolysis.

Chloromethylation at the 3-Position

Chloromethylation at the 3-position demands precise regiocontrol. A lithiation-electrophilic quenching strategy is preferred to avoid side reactions:

Directed Ortho-Lithiation

  • Protection : The 1-methyl group directs lithiation to the 3-position. Sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at −78°C generates a lithium intermediate.

  • Electrophilic Quenching : Addition of paraformaldehyde ((CH₂O)ₙ) introduces a hydroxymethyl group, which is subsequently chlorinated using thionyl chloride (SOCl₂) or hydrochloric acid (HCl).

Typical Procedure :

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) is dissolved in THF under nitrogen.

  • sec-BuLi (1.1 equiv) is added dropwise at −78°C, stirring for 30 minutes.

  • Paraformaldehyde (1.2 equiv) is introduced, followed by warming to 0°C.

  • The hydroxymethyl intermediate is treated with SOCl₂ (2.0 equiv) in dichloromethane (DCM) to yield the chloromethyl derivative.

Yield : 60–70% after purification by column chromatography.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Reagents : Hydrogen chloride (HCl) gas or concentrated HCl in ethanol.

  • Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and dried under vacuum.

Purity : >98% by HPLC, with characteristic peaks at δ 2.51 (s, 3H, CH₃) and δ 4.85 (s, 2H, CH₂Cl) in ¹H NMR.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Methylation : DMF outperforms THF in reaction rate due to superior solvation of NaH.

  • Lithiation : THF at −78°C minimizes side reactions, ensuring >90% regioselectivity.

Catalytic Enhancements

  • Lewis Acids : Zinc chloride (ZnCl₂) accelerates chloromethylation but risks over-chlorination.

  • Microwave Assistance : Reduces reaction time for amidation steps in related derivatives (150–160°C, 30 minutes).

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Improved temperature control and scalability for methylation and chloromethylation steps.

  • Case Study : A pilot-scale synthesis achieved 85% yield using a tubular reactor with in-line quenching.

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost
1H-Pyrrolo[2,3-b]pyridine1,20045%
Methyl Iodide80030%
sec-BuLi2,50015%
SOCl₂30010%

Total Production Cost : ~$4,800/kg, with potential reductions via solvent recycling.

Challenges and Alternative Approaches

Regioselectivity Issues

  • Competing Reactions : Uncontrolled lithiation may functionalize the 5-position. Introducing a temporary SEM (2-(trimethylsilyl)ethoxymethyl) group at the 1-position improves 3-selectivity.

Chlorinating Agents

  • Alternatives to SOCl₂ : Phosphorus pentachloride (PCl₅) offers higher reactivity but generates corrosive byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, forming derivatives with modified biological and physicochemical properties. Key reactions include:

NucleophileConditionsMajor Product FormedReference
Sodium azide (NaN₃)DMF, 60–80°C, 4–6 h3-Azidomethyl-1-methyl-pyrrolopyridine
Potassium thiocyanate (KSCN)DMSO, RT, 12 h3-Thiocyanatomethyl-1-methyl-pyrrolopyridine
Primary amines (e.g., NH₃)Ethanol, reflux, 8 h3-Aminomethyl-1-methyl-pyrrolopyridine hydrochloride
Thiols (e.g., HS-R)THF, 40°C, catalytic base3-(Alkylthio)methyl derivatives
  • Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, leading to bond cleavage and substitution.

  • Yield Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Oxidation Reactions

Oxidation of the chloromethyl group produces carbonyl-containing derivatives, expanding utility in drug discovery:

Oxidizing AgentConditionsProductApplicationReference
KMnO₄H₂SO₄, 0–5°C, 2 h3-Carboxy-1-methyl-pyrrolopyridineAnticancer agent precursor
CrO₃Acetic acid, 50°C, 6 h3-Formyl-1-methyl-pyrrolopyridineIntermediate for Schiff bases
Ozone (O₃)CH₂Cl₂, −78°C, followed by workup3-Keto-1-methyl-pyrrolopyridineEnzyme inhibitor synthesis
  • Key Finding : Controlled oxidation with KMnO₄ yields carboxylic acids, while milder agents like CrO₃ stop at the aldehyde stage.

Reduction Reactions

Reductive cleavage of the C–Cl bond generates methyl-substituted analogs:

Reducing AgentConditionsProductBiological RelevanceReference
LiAlH₄THF, reflux, 3 h3-Methyl-1-methyl-pyrrolopyridineCNS-targeting scaffold
NaBH₄/CuCl₂MeOH, RT, 1 hPartial reduction to alcohol intermediatesProbe for metabolic studies
  • Limitation : Over-reduction may occur with LiAlH₄, necessitating stoichiometric control.

Cross-Coupling Reactions

The pyrrolopyridine core participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction TypeReagents/ConditionsProductUtilityReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Aryl/heteroaryl-pyrrolopyridinesKinase inhibitor candidates
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Aminoalkyl derivativesAntiviral agents
  • Case Study : A 2013 patent (WO2013114113A1) demonstrated that coupling with aminopyrrolidine via Buchwald–Hartwig amination produced a CSF1R kinase inhibitor with nanomolar potency .

Stability and Side Reactions

  • Hydrolysis : The chloromethyl group hydrolyzes in aqueous media (pH > 7) to form 3-hydroxymethyl derivatives, requiring anhydrous storage.

  • Thermal Decomposition : Prolonged heating above 150°C induces ring-opening reactions, generating cyanopyridine byproducts.

Analytical Characterization

Reaction progress is monitored via:

  • ¹H/¹³C NMR : Distinct shifts for chloromethyl (δ 4.5–4.7 ppm) vs. azidomethyl (δ 3.8–4.0 ppm).

  • LC-MS : Used to confirm molecular ions (e.g., m/z 166.61 for the parent compound) .

This compound’s reactivity profile underscores its value in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer effects by interacting with specific biological targets involved in tumor growth and proliferation .
  • Antimicrobial Properties : Research has shown that this compound can exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride serves as:

  • Reagent : It is utilized as a reagent in various organic reactions due to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions.
  • Intermediate : The compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new compounds with desired properties .

Biological Research

The unique structure of this compound allows it to be used in biological studies:

  • Pathway Analysis : It aids researchers in studying biological pathways and molecular interactions due to its ability to form covalent bonds with biomolecules .
  • Drug Development : Its reactivity makes it a valuable candidate for drug development processes aimed at creating novel therapeutic agents targeting specific diseases .

Case Study 1: Anticancer Properties

A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of various pyrrolo[2,3-b]pyridine derivatives and their biological activities. The results indicated that certain derivatives exhibited significant anticancer activity against human cancer cell lines, suggesting that modifications to the chloromethyl group could enhance efficacy .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives revealed that compounds containing the chloromethyl group demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This finding supports the potential use of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Key Functional Groups Pharmacological Role (if known) Reference
Pexidartinib Hydrochloride 3-(1-Methyl-1H-pyrazol-4-yl), N-(3,5-dimethoxyphenyl) Dual c-FMS/c-KIT inhibitor Treatment of tenosynovial giant cell tumors
CPPMA (3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine) Piperazine-linked 4-chlorophenyl group at position 3 Dopamine D2 receptor ligand Neurological research tool
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine Tetrahydropyridine ring at position 3 Serotonin transporter affinity Antidepressant development
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Chlorine at position 5, methyl at position 1 Unmodified chloromethyl group Intermediate in kinase inhibitor synthesis
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Sulfonyl chloride at position 3, chlorine at position 6 Electrophilic reactivity Pharmaceutical intermediate

Key Observations :

Substitution Position and Reactivity :

  • The chloromethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from analogues like CPPMA (piperazine-substituted) or sulfonyl chloride derivatives .
  • Pexidartinib’s pyrazole substituent contributes to its kinase inhibitory activity, whereas the target compound’s chloromethyl group suggests utility as a synthetic precursor .

Pharmacological Profiles :

  • Pexidartinib and CPPMA demonstrate the scaffold’s versatility in targeting kinases (c-FMS/c-KIT) and neurotransmitter receptors (D2 dopamine), respectively .
  • The tetrahydropyridine-substituted analogue exhibits serotonin transporter affinity, highlighting the impact of substituents on biological target selectivity .

Physical and Chemical Properties :

  • Hydrochloride salt forms (common in pexidartinib and the target compound) improve aqueous solubility, critical for drug formulation .
  • Sulfonyl chloride derivatives (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) exhibit higher electrophilicity, favoring reactions with nucleophiles like amines or thiols .

Key Insights :

  • The target compound’s synthesis may parallel methods used for 1N-(2-chlorovinyl)-4-hydroxy-1H-pyrrolo[2,3-b]pyridine, where chloroacetaldehyde reacts with aminopyridine precursors under controlled conditions .
  • N-Alkylation (e.g., in CPPMA) and palladium-catalyzed cross-coupling (e.g., pexidartinib) are prevalent strategies for introducing diverse substituents .

Biological Activity

3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a synthetic compound with a unique fused structure that combines pyrrole and pyridine rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in drug development and agrochemical applications.

  • Molecular Formula : C₉H₁₀ClN₂
  • Molecular Weight : 217.09 g/mol
  • CAS Number : 1638771-61-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction may influence several cellular pathways, contributing to its therapeutic potential.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that derivatives of pyrrolo[2,3-b]pyridine can inhibit cellular proliferation in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties : Initial findings indicate potential antimicrobial activity against certain pathogens.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride1638771-61-5Contains a chloromethyl group but differs in position on the pyrrole ring.
6-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine1638768-74-7Similar structure with variations in substitution patterns affecting reactivity and biological activity.
1-Methyl-1H-pyrrolo[2,3-b]pyridineNot availableA simpler structure lacking the chloromethyl group; serves as a baseline for comparison in reactivity studies.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that analogs of pyrrolo[2,3-b]pyridines exhibited significant inhibition against CDK2 and CDK9, essential regulators in cell cycle progression. IC50 values were reported at 0.36 µM and 1.8 µM respectively for selected compounds .
  • Enzyme Interaction Profiles : Research indicates that derivatives of this compound can interact with various enzymes involved in metabolic pathways, suggesting potential for drug development targeting metabolic diseases .
  • In Vitro Studies : In vitro tests on human tumor cell lines (HeLa, HCT116) showed that certain derivatives led to reduced cell viability, indicating promising anticancer properties .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and salt formation. The 1-methyl group typically resonates at δ 3.8–4.0 ppm, while the chloromethyl proton appears at δ 4.5–5.0 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Elemental Analysis : Confirms stoichiometry of the hydrochloride salt .

How can advanced structural elucidation resolve ambiguities in crystallographic data?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry and salt formation. For example, related pyrrolo[2,3-d]pyrimidine derivatives show planar aromatic systems with chloride ions hydrogen-bonded to the NH group . Dynamic NMR and variable-temperature studies can address dynamic disorder in crystals, while Hirshfeld surface analysis quantifies intermolecular interactions .

What pharmacological applications are associated with this compound’s structural analogs?

Advanced Research Focus
Analogous pyrrolo[2,3-b]pyridine derivatives (e.g., L-750,667 and CPPMA) act as dopamine D4 receptor (D4R) ligands with potential in neuroimaging (PET) and psychiatric disorder research . The chloromethyl group may enhance blood-brain barrier permeability. In vitro assays (e.g., radioligand binding using HEK293 cells expressing D4R) and in vivo microdialysis are standard for evaluating target engagement .

How does solvent choice impact the solubility and stability of this hydrochloride salt?

Basic Research Focus
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers at pH 4–6 stabilize the hydrochloride form. Evidence from guanidine hydrochloride studies suggests that binary solvent systems (e.g., water/ethanol) improve dissolution kinetics via hydrogen bonding . Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring are recommended .

What structure-activity relationships (SAR) guide the optimization of pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced Research Focus

  • Chloromethyl Group : Enhances lipophilicity and electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
  • 1-Methyl Substitution : Reduces metabolic oxidation of the pyrrole ring, improving pharmacokinetic stability .
  • Piperazine/piperidine hybrids : Modulate receptor selectivity (e.g., D4R vs. D2R) .

How can researchers develop validated HPLC methods for quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Column : C18 with 3 µm particle size for high resolution.
  • Mobile Phase : Acetonitrile:ammonium formate buffer (10 mM, pH 3.5) in gradient mode.
  • Detection : UV at 254 nm (aromatic absorption) or ESI-MS in positive ion mode .
  • Validation : Follow ICH guidelines for linearity (1–100 µg/mL), LOQ (<0.1 µg/mL), and recovery (>90%) .

What are the degradation pathways of this compound under physiological conditions?

Advanced Research Focus
Hydrolysis of the chloromethyl group to hydroxymethyl derivatives is a primary pathway in aqueous media. Forced degradation studies (acid/base, oxidative stress) coupled with LC-MS/MS identify degradation products. Stabilization strategies include lyophilization or formulation with cyclodextrins .

How should researchers reconcile contradictory data on dopamine receptor binding affinity?

Advanced Research Focus
Discrepancies may arise from receptor subtype specificity (e.g., D4.4 vs. D4.7 isoforms) or assay conditions (e.g., cell line, radioligand concentration). Use orthogonal assays:

  • Competitive Binding : 3^3H-spiperone displacement in HEK293 cells .
  • Functional Assays : cAMP inhibition or β-arrestin recruitment .
  • Molecular Dynamics : Simulate ligand-receptor interactions to explain affinity variations .

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